molecular formula C20H19NO4 B15128030 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid

Cat. No.: B15128030
M. Wt: 337.4 g/mol
InChI Key: BBKBGSJZQUDYLA-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

The synthesis of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis typically involves the following steps:

Chemical Reactions Analysis

rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis undergoes several types of chemical reactions:

Scientific Research Applications

rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets:

Comparison with Similar Compounds

rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis can be compared with other similar compounds:

These comparisons highlight the unique structural features and reactivity of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis.

Biological Activity

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid is a complex organic compound notable for its unique structural features, including a cyclopropane ring and a fluorenylmethoxycarbonyl group. This compound is characterized by the presence of multiple functional groups, which contribute to its chemical reactivity and potential biological activity. The molecular formula is C20H19NO4C_{20}H_{19}NO_4 with a molecular weight of approximately 353.37 g/mol.

Structural Characteristics

The compound's structure includes:

  • Cyclopropane Ring : Provides unique steric and electronic properties.
  • Fluorenylmethoxycarbonyl Group : Commonly used as a protecting group in peptide synthesis, allowing for selective reactions without interference from amine functionalities.

These features enhance its potential applications in medicinal chemistry and organic synthesis.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of peptidomimetic drug design.
  • Cytotoxicity : Some derivatives have shown varying levels of cytotoxic effects against different cell lines, indicating potential as an anticancer agent.
  • Synergistic Effects : When combined with other antibiotics, it has demonstrated synergistic effects that enhance antimicrobial activity.

Inhibition Studies

A study focusing on the inhibition of O-Acetylserine Sulfhydrylase (OASS) highlighted the compound's ability to bind competitively at the active site, thus inhibiting cysteine biosynthesis in pathogenic bacteria. The findings suggest that such compounds could serve as effective adjuvants in antibiotic therapies against resistant strains like Salmonella Typhimurium .

Cytotoxicity Profiles

In vitro studies have evaluated the cytotoxicity of various derivatives of this compound. For example, certain derivatives exhibited low toxicity profiles while retaining potent inhibitory activities against targeted enzymes . The Minimal Inhibitory Concentrations (MICs) were assessed to determine efficacy against bacterial strains, showing promising results for future therapeutic applications .

Summary of Biological Activity

Activity Type Description
Enzyme InhibitionCompetes with substrate for enzyme active sites (e.g., OASS)
CytotoxicityVaries by derivative; some show low toxicity while being effective
Antimicrobial SynergyEnhances effectiveness when used with other antibiotics

Future Directions

The potential applications of this compound in drug development are significant. Future research should focus on:

  • Structural Modifications : To enhance potency and reduce toxicity.
  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Exploring its use alongside existing antibiotics to combat resistant bacteria.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)

InChI Key

BBKBGSJZQUDYLA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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